

Rocastine (CAS 91833-49-7): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Rocastine, with the CAS number 91833-49-7, is a potent and selective second-generation histamine H1 receptor antagonist.[1][2] Identified by the code AHR-11325, it has demonstrated significant antihistaminic properties in preclinical studies, positioning it as a compound of interest for the treatment of allergic conditions.[1][3] This document provides a comprehensive technical overview of **Rocastine**, summarizing its chemical properties, mechanism of action, preclinical pharmacology, and relevant experimental protocols. The information is intended to serve as a foundational resource for researchers and professionals engaged in the fields of pharmacology and drug development.

Chemical and Physical Properties

Rocastine is chemically known as 2-[2-(dimethylamino)ethyl]-2,3-dihydro-4-methylpyrido-[3,2-f]-1,4-oxazepine-5(4H)-thione.[1] It belongs to the class of oxazepines. The stereochemistry of **Rocastine** is a critical determinant of its pharmacological activity, with the (R)-enantiomer being significantly more potent than the (S)-isomer.



Property	Value	Source
CAS Number	91833-49-7	
Molecular Formula	C13H19N3OS	_
Molecular Weight	265.38 g/mol	_
Stereochemistry	Racemic	-

Mechanism of Action

Rocastine functions as a selective antagonist of the histamine H1 receptor. By competitively blocking the binding of histamine to the H1 receptor, **Rocastine** mitigates the downstream signaling cascades that lead to the physiological manifestations of an allergic response. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G-proteins. This initiates a signaling pathway that results in the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in various cellular responses such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.

Signaling Pathway of Histamine H1 Receptor Antagonism by Rocastine



Click to download full resolution via product page



Caption: **Rocastine** blocks histamine binding to the H1 receptor, inhibiting the Gq/PLC signaling cascade.

Preclinical Pharmacology

Preclinical evaluation of **Rocastine** has demonstrated its potent antihistaminic effects and a favorable safety profile, particularly its non-sedating nature.

In Vivo Efficacy

Studies in guinea pigs have been instrumental in characterizing the in vivo activity of **Rocastine**.

Assay	Rocastine PD50 (mg/kg, oral)	Pretreatme nt Time	Comparator PD50 (mg/kg, oral)	Comparator Pretreatme nt Time	Source
Histamine- induced Lethality	0.12	1 hour	Terfenadine: 1.93	1 hour	
Histamine- induced Lethality	0.13	15 minutes	Terfenadine: 44.0	15 minutes	
Antigen- induced Collapse	-	1 hour	Diphenhydra mine: ~36x less potent	1 hour	

Rocastine exhibits a rapid onset of action, being as effective with a 15-minute pretreatment time as with a 1-hour pretreatment. In comparison, the potency of terfenadine is significantly reduced with a shorter pretreatment time. Furthermore, **Rocastine** was found to be approximately 36 times more potent than diphenhydramine in protecting against antigeninduced collapse in guinea pigs.

Selectivity and Safety



A key feature of **Rocastine** is its high selectivity for the H1 receptor, lacking anticholinergic, antiadrenergic, or antiserotonergic properties in vitro. Importantly, **Rocastine** did not induce changes in the electroencephalogram (EEG) of cats at doses significantly exceeding its antihistaminic dose, indicating a lack of central nervous system sedative effects.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of H1 antihistamines like **Rocastine**.

Histamine H1 Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the histamine H1 receptor.

Materials:

- Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).
- Radioligand: [3H]mepyramine.
- Test Compound (e.g., Rocastine).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 μM mianserin).
- Glass fiber filters (GF/C).
- Scintillation fluid and counter.

Procedure:

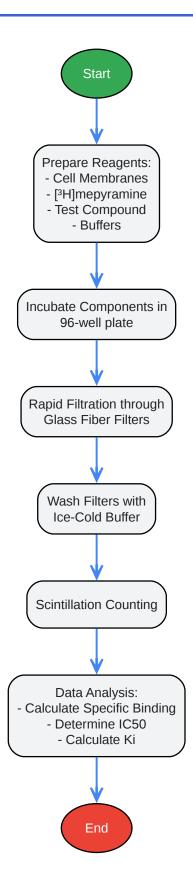
Foundational & Exploratory





- Prepare serial dilutions of the test compound in assay buffer.
- In a 96-well plate, combine the cell membranes, [3H]mepyramine (at a concentration near its Kd), and either the test compound, assay buffer (for total binding), or the non-specific binding control.
- Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





Click to download full resolution via product page

Caption: Workflow for a competitive radioligand binding assay.



Histamine-Induced Lethality in Guinea Pigs

This in vivo assay assesses the ability of an antihistamine to protect against a lethal dose of histamine.

Animals:

Male Hartley guinea pigs (300-400 g).

Materials:

- Histamine dihydrochloride solution.
- Test compound (**Rocastine**) formulated for oral administration.
- · Vehicle control.

Procedure:

- Fast the guinea pigs overnight with free access to water.
- Administer the test compound or vehicle orally at various doses.
- After a specified pretreatment time (e.g., 15 or 60 minutes), administer a lethal dose of histamine dihydrochloride (e.g., via intravenous or intraperitoneal injection). The lethal dose should be predetermined to cause mortality in a high percentage of vehicle-treated animals.
- Observe the animals for a defined period (e.g., 24 hours) for signs of toxicity and mortality.
- Calculate the protective dose 50 (PD50), which is the dose of the test compound that
 protects 50% of the animals from mortality, using a suitable statistical method (e.g., probit
 analysis).

Synthesis

The synthesis of **Rocastine** and its analogues has been reported, with a focus on obtaining optically pure enantiomers to investigate the stereoselectivity of H1 receptor binding. While the full detailed synthetic route is proprietary, the synthesis involves the construction of the pyrido-



1,4-oxazepine core followed by the introduction of the dimethylaminoethyl side chain. The preparation of enantiomerically pure isomers is crucial for defining the structure-activity relationship.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism data for **Rocastine** are not extensively available in the public domain. As a second-generation antihistamine, it is designed to have limited penetration across the blood-brain barrier, which is consistent with its non-sedating profile. The rapid onset of action observed in preclinical studies suggests efficient absorption. Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of **Rocastine** in various species, including humans.

Conclusion

Rocastine (CAS 91833-49-7) is a potent and selective second-generation H1 antihistamine with a rapid onset of action and a non-sedating profile demonstrated in preclinical models. Its efficacy in vivo, coupled with its high selectivity, underscores its potential as a therapeutic agent for allergic disorders. This technical guide provides a summary of the currently available information on **Rocastine**, offering a valuable resource for the scientific and drug development communities. Further investigation into its quantitative binding affinities, comprehensive pharmacokinetic profile, and detailed synthetic pathways will be crucial for its continued development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rocastine (AHR-11325), a rapid acting, nonsedating antihistamine PubMed [pubmed.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Rocastine (CAS 91833-49-7): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b010874#rocastine-cas-number-91833-49-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com